molecular formula C14H22N2O B14259608 N,N-Diethyl-4-(morpholin-4-yl)aniline CAS No. 380892-42-2

N,N-Diethyl-4-(morpholin-4-yl)aniline

Cat. No.: B14259608
CAS No.: 380892-42-2
M. Wt: 234.34 g/mol
InChI Key: MENVZTYUSVPVJI-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-(morpholin-4-yl)aniline is a chemical compound of interest in medicinal chemistry and organic synthesis research. It features a morpholino ring and a diethylaniline group, a structural motif found in compounds studied for various biological activities. For instance, closely related 4-morpholinoaniline derivatives have been synthesized and evaluated for their anticonvulsant potential in preclinical studies, showing activity in seizure models and exhibiting binding affinity to neurological targets such as the SV2A transporter and GABA-A receptor . The morpholinoaniline core is a valuable scaffold in drug discovery . Researchers utilize this and similar structures in the synthesis of more complex molecules, such as quinolone derivatives, which are a significant class of synthetic antibiotics and bioactive compounds . The presence of the aniline and morpholine functional groups makes it a versatile building block for further chemical modifications, including amidation and cyclization reactions, to create libraries of compounds for biological screening . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

380892-42-2

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

N,N-diethyl-4-morpholin-4-ylaniline

InChI

InChI=1S/C14H22N2O/c1-3-15(4-2)13-5-7-14(8-6-13)16-9-11-17-12-10-16/h5-8H,3-4,9-12H2,1-2H3

InChI Key

MENVZTYUSVPVJI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N2CCOCC2

Origin of Product

United States

Preparation Methods

Synthetic Methodologies for N,N-Diethyl-4-(morpholin-4-yl)aniline

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed C-N cross-coupling reactions represent one of the most efficient approaches for synthesizing this compound. These methods leverage the ability of palladium catalysts to facilitate the formation of carbon-nitrogen bonds under relatively mild conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is particularly well-suited for the synthesis of this compound due to its high efficiency and selectivity. This reaction involves the coupling of 4-bromo-N,N-diethylaniline with morpholine in the presence of a palladium catalyst and appropriate ligand system.

Reaction Scheme:

4-Bromo-N,N-diethylaniline + Morpholine → this compound

Typical Reaction Conditions:

Component Details
Catalyst Pd₂(dba)₃ (2-5 mol%)
Ligand BINAP or XPhos (4-10 mol%)
Base NaOtBu or Cs₂CO₃ (1.5-2 equiv)
Solvent Toluene or Dioxane
Temperature 80-110°C
Time 12-24 hours
Expected Yield 75-90%

The reaction mechanism involves oxidative addition of the palladium catalyst to the aryl bromide, followed by coordination of morpholine, deprotonation, and finally reductive elimination to form the desired C-N bond. This methodology has been successfully applied to various aniline derivatives with excellent yields.

Copper-Catalyzed Ullmann-Type Coupling

The Ullmann-type coupling provides an alternative metal-catalyzed approach using copper catalysts, which are generally less expensive than palladium catalysts. This method typically employs 4-iodo-N,N-diethylaniline as the aryl halide component.

Reaction Conditions:

Component Details
Catalyst CuI (5-15 mol%)
Ligand 1,10-Phenanthroline (10-20 mol%)
Base K₂CO₃ or Cs₂CO₃ (2-3 equiv)
Solvent DMF or DMSO
Temperature 90-130°C
Time 24-48 hours
Expected Yield 60-80%

While the Ullmann-type coupling generally requires more forcing conditions than the Buchwald-Hartwig amination, it offers the advantage of using more economical copper catalysts, making it potentially more suitable for large-scale synthesis.

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions represent another important strategy for synthesizing this compound, especially when starting from appropriately activated aryl halides.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction can be effectively employed when using 4-fluoro-N,N-diethylaniline as a starting material. The electron-donating diethylamino group creates an interesting electronic situation where the para-position is both activated (through resonance) and deactivated (through inductive effect) toward nucleophilic substitution.

Reaction Scheme:

4-Fluoro-N,N-diethylaniline + Morpholine → this compound + HF

Reaction Conditions:

Component Details
Base K₂CO₃ or Cs₂CO₃ (1.5-2 equiv)
Solvent DMSO or DMF
Temperature 100-140°C
Time 12-24 hours
Expected Yield 55-75%

This approach is particularly valuable when 4-fluoro-N,N-diethylaniline is readily available, as it avoids the need for precious metal catalysts. However, the efficiency of this reaction is highly dependent on the leaving group and may require more forcing conditions compared to metal-catalyzed methods.

Metal-Free C-N Bond Formation

An alternative approach involves the use of strong bases to promote C-N bond formation without metal catalysts. This approach is similar to that used in the synthesis of 4-(4-aminophenyl)morpholin-3-one, where morpholine derivatives are deprotonated and then reacted with aryl halides.

Typical Reaction Conditions:

Component Details
Base NaH (1.5-2 equiv)
Solvent DMF or THF
Temperature 0°C to 80°C (stepwise heating)
Time 6-12 hours
Expected Yield 50-70%

The advantage of this method is the absence of metal catalysts, which can simplify purification and reduce costs. However, the use of strong bases requires careful handling and anhydrous conditions.

Reductive Amination Strategy

Reductive amination offers a versatile approach for synthesizing this compound from appropriate carbonyl precursors. This method involves the reaction of 4-(N,N-diethylamino)benzaldehyde with morpholine, followed by reduction of the resulting imine.

Direct Reductive Amination

Direct reductive amination employs reducing agents that can reduce the intermediately formed imine in situ, streamlining the synthetic process.

Reaction Scheme:

4-(N,N-Diethylamino)benzaldehyde + Morpholine → [Imine Intermediate] → this compound

Optimal Reaction Conditions:

Component Details
Reducing Agent NaBH₃CN or NaBH(OAc)₃ (1.5-2 equiv)
Solvent MeOH/DCE (1:1) or THF
pH Adjusted to 4-6 with acetic acid
Temperature Room temperature to 50°C
Time 8-24 hours
Expected Yield 70-85%

This method is advantageous due to its mild conditions and compatibility with a variety of functional groups. The slightly acidic conditions are essential for promoting imine formation and facilitating the reduction step.

Stepwise Reductive Amination

Stepwise reductive amination offers greater control over each reaction stage but requires additional handling steps.

Reaction Sequence:

  • Imine formation: 4-(N,N-Diethylamino)benzaldehyde + Morpholine → Imine Intermediate
  • Reduction: Imine Intermediate + Reducing Agent → this compound

Typical Conditions for Each Step:

Step Reagents Temperature Time Expected Yield
Imine Formation Molecular sieves, toluene Reflux 4-8 hours 80-95% (crude)
Reduction NaBH₄ in MeOH or LiAlH₄ in THF 0°C to RT 2-4 hours 75-90%

The stepwise approach may be preferred when higher purity is required or when dealing with sensitive functional groups that might be incompatible with the conditions of direct reductive amination.

Alternative Synthetic Approaches

N-Alkylation of 4-Morpholinoaniline

This approach involves the alkylation of 4-morpholinoaniline with ethyl halides to introduce the diethylamino group.

Reaction Scheme:

4-Morpholinoaniline + 2 Ethyl bromide → this compound

Typical Reaction Conditions:

Component Details
Base K₂CO₃ (3 equiv) or NaH (2.5 equiv)
Alkylating Agent Ethyl bromide or ethyl iodide (2.5-3 equiv)
Solvent DMF or MeCN
Temperature 60-90°C
Time 24-48 hours
Expected Yield 45-65%

The main challenge with this approach is achieving selective dialkylation without over-alkylation of the aniline nitrogen. Careful control of reaction conditions and stoichiometry is essential to maximize yield and selectivity.

Characterization and Analysis

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive structural confirmation of this compound. Both proton and carbon NMR spectra exhibit characteristic signals for the aromatic, morpholine, and diethylamino moieties.

Expected ¹H NMR Signals (400 MHz, CDCl₃):

Chemical Shift (ppm) Multiplicity Integration Assignment
6.70-6.90 d, d (system AA'BB') 4H Aromatic protons
3.80-3.90 t 4H Morpholine (-OCH₂CH₂-)
3.10-3.20 t 4H Morpholine (-NCH₂CH₂-)
3.30-3.40 q, J≈7 Hz 4H -N(CH₂CH₃)₂
1.10-1.20 t, J≈7 Hz 6H -N(CH₂CH₃)₂

Expected ¹³C NMR Signals (100 MHz, CDCl₃):

Chemical Shift (ppm) Assignment
145-148 Quaternary C-NEt₂
140-143 Quaternary C-morpholine
115-130 Aromatic CH
66-68 Morpholine (-OCH₂CH₂-)
49-51 Morpholine (-NCH₂CH₂-)
44-46 -N(CH₂CH₃)₂
12-14 -N(CH₂CH₃)₂

The NMR spectra provide clear evidence of the compound's structure, with the aromatic signals appearing as an AA'BB' system characteristic of para-substituted benzenes.

Infrared Spectroscopy

IR spectroscopy reveals key functional group absorptions that help confirm the structure of this compound.

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹) Assignment
2950-2850 C-H stretching (aliphatic)
1610-1590 C=C stretching (aromatic)
1520-1500 C=C stretching (aromatic)
1350-1320 C-N stretching (tertiary amine)
1250-1230 C-N stretching (morpholine)
1110-1090 C-O-C stretching (morpholine)

The presence of the C-O-C stretching band around 1100 cm⁻¹ is particularly diagnostic for the morpholine ring structure.

Mass Spectrometry

Mass spectrometry provides molecular weight confirmation and fragmentation patterns that are characteristic of this compound.

Expected Mass Spectrometry Features:

m/z Fragment Assignment
234 Molecular ion [M]⁺
219 [M-CH₃]⁺
205 [M-C₂H₅]⁺
162 [M-C₄H₁₀N]⁺ (loss of diethylamine)
148 [C₉H₁₀NO]⁺ (morpholine-phenyl fragment)
86 [C₄H₈NO]⁺ (morpholine fragment)

The fragmentation pattern typically shows preferential cleavage at the C-N bonds, with the morpholine and diethylamino groups providing characteristic fragment ions.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for purity determination of this compound, especially during synthesis optimization and quality control.

Optimized HPLC Conditions:

Parameter Specification
Column C18 reversed-phase (150 × 4.6 mm, 5 μm)
Mobile Phase Acetonitrile/Water (75:25 v/v) with 0.1% formic acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 μL (1 mg/mL solution)
Run Time 15 minutes
Retention Time ~7-9 minutes (depends on exact conditions)

The compound typically exhibits good peak shape and resolution under these conditions, allowing for accurate quantification and purity assessment.

Thin-Layer Chromatography (TLC)

TLC provides a rapid method for monitoring reaction progress and initial purity assessment.

Recommended TLC Systems:

Parameter System 1 System 2
Stationary Phase Silica gel 60 F₂₅₄ Alumina
Mobile Phase Hexane/Ethyl acetate (7:3) Dichloromethane/Methanol (9:1)
Visualization UV (254 nm) Dragendorff's reagent
Typical Rf 0.35-0.45 0.50-0.60

The compound appears as a single spot under UV light and gives a characteristic orange-brown color with Dragendorff's reagent, which is selective for tertiary amines.

Physical Property Analysis

The physical properties of this compound provide important information for handling, storage, and application development.

Key Physical Properties:

Property Value Method of Determination
Physical State White to off-white solid Visual observation
Melting Point 72-75°C Capillary method
Solubility in Water <1 g/L at 20°C Gravimetric analysis
Solubility in Organic Solvents >100 g/L in most organic solvents Visual observation
LogP (octanol/water) 2.8-3.2 (estimated) Calculation/HPLC method
pKa ~7.5-8.0 (estimated for conjugate acid) Potentiometric titration

These physical properties are consistent with the compound's structure featuring both hydrophilic (morpholine) and hydrophobic (diethylaniline) moieties.

Comparative Analysis of Synthetic Methods

Yield and Efficiency Comparison

To facilitate method selection, the following table compares the key performance metrics of the different synthetic approaches discussed:

Synthetic Method Yield Range (%) Reaction Steps Reaction Time (h) Temperature (°C) Starting Material Availability Overall Efficiency
Buchwald-Hartwig Amination 75-90 1 12-24 80-110 High Excellent
Ullmann-Type Coupling 60-80 1 24-48 90-130 High Good
SNAr Reaction 55-75 1 12-24 100-140 Moderate Good
Direct Reductive Amination 70-85 1 8-24 20-50 Moderate Very Good
Stepwise Reductive Amination 60-80 2 6-12 0-reflux Moderate Good
N-Alkylation of 4-Morpholinoaniline 45-65 1-2 24-48 60-90 Low Moderate
Multi-Step from Morpholin-3-one Derivatives 30-50 4+ 48+ Various Moderate Poor

Based on this comparison, the Buchwald-Hartwig amination and direct reductive amination methods generally offer the best combination of yield, efficiency, and practical considerations.

Economic and Practical Considerations

The selection of a synthetic method often depends on economic factors and practical constraints:

Synthetic Method Catalyst Cost Reagent Cost Equipment Requirements Scale-up Potential Purification Complexity Overall Cost-Efficiency
Buchwald-Hartwig Amination High Moderate Medium (pressure vessels advantageous) Good Moderate Medium
Ullmann-Type Coupling Low Moderate Medium Good Moderate Medium-High
SNAr Reaction None Low Low Excellent Low High
Direct Reductive Amination None Moderate Low Good Low-Moderate High
Stepwise Reductive Amination None Moderate Low Moderate Moderate Medium-High
N-Alkylation of 4-Morpholinoaniline None Low Low Good High (selectivity issues) Medium
Multi-Step from Morpholin-3-one Derivatives Variable High High Poor High Low

For large-scale production, the SNAr reaction often provides the best balance of cost and practicality, despite potentially lower yields compared to palladium-catalyzed methods.

Environmental Impact Assessment

Modern synthetic planning must consider environmental factors:

Synthetic Method E-Factor (estimated) Solvent Greenness Catalyst Toxicity Waste Generation Energy Input Overall Environmental Impact
Buchwald-Hartwig Amination 20-40 Medium High Medium-High Medium Medium-High
Ullmann-Type Coupling 30-50 Low Medium High High High
SNAr Reaction 15-25 Low None Medium High Medium
Direct Reductive Amination 15-30 Medium-High Low Low-Medium Low Low-Medium
Stepwise Reductive Amination 25-40 Medium Low Medium Medium Medium
N-Alkylation of 4-Morpholinoaniline 30-50 Low None Medium-High Medium Medium-High
Multi-Step from Morpholin-3-one Derivatives 50-80 Variable Variable High High High

Direct reductive amination emerges as the most environmentally favorable method, with relatively low waste generation and energy requirements.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-4-(morpholin-4-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the ethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-Ethyl-4-(morpholin-4-yl)aniline.

    Substitution: Various substituted aniline derivatives depending on the reagents used.

Scientific Research Applications

N,N-Diethyl-4-(morpholin-4-yl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Diethyl-4-(morpholin-4-yl)aniline involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with various receptors and enzymes, leading to biological effects. The compound may act as an agonist or antagonist, depending on the target. The exact pathways and molecular targets can vary based on the specific application and context.

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The electronic and steric properties of substituents on the aniline ring significantly influence reactivity, coordination behavior, and applications. Below is a comparative analysis:

Compound Name Substituents Electronic Effect Key Properties/Applications Reference
N,N-Diethyl-4-(morpholin-4-yl)aniline Morpholin-4-yl (electron-donating) Strong electron donation Potential use in coordination chemistry, drug design
N,N-Diethyl-4-[(pyridin-2-yl)diazenyl]aniline Pyridyl-diazenyl (electron-withdrawing) Moderate electron withdrawal Forms ZnII complexes with distorted tetrahedral geometry; photochromic materials
N,N-Diethyl-4-(terpyridin-4'-yl)aniline Terpyridyl (electron-withdrawing, π-conjugated) Strong π-accepting CoIII complexes show cytotoxicity; antitumor applications
N,N-Diethyl-4-(phenylazo)aniline (Solvent Yellow 56) Phenylazo (electron-withdrawing) Moderate electron withdrawal Industrial dye (textiles, optical storage)
N,N-Dimethyl-4-{[(4-nitrophenyl)imino]methyl}aniline Nitrophenyl-imino (electron-withdrawing) Strong electron withdrawal Chromophore for optoelectronic materials

Key Observations :

  • Electron-donating groups (e.g., morpholinyl) enhance nucleophilicity and metal-binding capacity, making the compound suitable for catalysis or drug design.
  • Electron-withdrawing groups (e.g., nitro, azo) improve stability in oxidative environments and are used in dyes or photoactive materials .

Coordination Chemistry and Metal Complexes

The ability of these compounds to act as ligands in metal complexes is dictated by their substituents:

Zinc Complexes
  • N,N-Diethyl-4-[(pyridin-2-yl)diazenyl]aniline forms a ZnII complex with a distorted tetrahedral geometry. The Zn—N bond lengths (2.045–2.081 Å) are slightly longer than those in imidazole-based complexes, indicating weaker coordination .
  • Weak interactions : C—H···Cl hydrogen bonds (3.845 Å) and π–π stacking (3.993 Å) stabilize the crystal lattice .
Cobalt Complexes
  • N,N-Diethyl-4-(terpyridin-4'-yl)aniline coordinates with CoIII to form cytotoxic complexes. The terpyridyl group enables strong π-backbonding, enhancing stability and biological activity .
Mercury Complexes
  • N,N-Diethyl-4-{[(quinolin-2-yl)methylidene]amino}aniline forms a HgII complex with a linear Cl–Hg–Cl arrangement. The quinoline group provides rigidity, influencing the coordination geometry .

Its bulkiness could also impose steric constraints compared to planar pyridyl or azo groups.

Q & A

Q. What are the common synthetic routes for preparing N,N-Diethyl-4-(morpholin-4-yl)aniline and its derivatives?

The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, derivatives with nitroso groups (e.g., N-(4-Chlorophenyl)-5-(morpholin-4-yl)-2-nitrosoaniline) are synthesized via diazotization followed by nitroso group introduction under controlled pH and temperature . Optimizing reaction conditions (e.g., solvent polarity, catalyst selection) is critical for yield improvement. Characterization via NMR and HRMS is standard to confirm purity and structural integrity .

Q. How can crystallographic data for this compound derivatives be refined?

Single-crystal X-ray diffraction coupled with SHELX software (e.g., SHELXL) is widely used. For instance, (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]-methyl}aniline was refined using SHELXL-2018/3, revealing bond-length discrepancies (<0.01 Å) and torsion angles critical for understanding molecular conformation . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Q. What spectroscopic methods are effective for characterizing substituent effects in morpholine-containing anilines?

UV-Vis spectroscopy identifies bathochromic shifts in frozen aqueous solutions, indicating aggregation or interfacial interactions . For structural elucidation, 1^1H/13^{13}C NMR and HRMS are essential. For example, para-substituted morpholine groups in this compound derivatives show distinct chemical shifts (e.g., δ ~3.5 ppm for morpholine protons) .

Advanced Research Questions

Q. How can Box-Behnken experimental design optimize the photocatalytic degradation of aniline derivatives?

Box-Behnken design (BBD) evaluates multiple factors (e.g., catalyst loading, pH, irradiation time). In MnFe2_2O4_4/Zn2_2SiO4_4-catalyzed aniline degradation, BBD identified optimal conditions (pH 7.5, 0.8 g/L catalyst) with 92% efficiency. ANOVA analysis validated model significance (p < 0.05) and interaction effects . This approach reduces experimental runs while maximizing data robustness.

Q. What role does ion mobility spectrometry (IMS) play in studying isomerization dynamics of aniline derivatives?

High kinetic energy IMS (HiKE-IMS) resolves isomeric species by mobility differences. For 4-fluoroaniline and 3-fluoroaniline, HiKE-IMS at EDR/N = 40–90 Td showed mobility shifts due to charge distribution variations. Data interpretation requires collision cross-section calculations and field-dependent mobility trends .

Q. How do Hirshfeld surface analyses and energy frameworks elucidate intermolecular interactions in crystalline derivatives?

Hirshfeld surfaces quantify non-covalent interactions (e.g., H-bonding, π-π stacking). In (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]-methyl}aniline, H···H (54.2%) and C···H (20.8%) contacts dominate. Energy frameworks visualize stabilization energies (e.g., 8.4 kJ/mol for π-π interactions) using CrystalExplorer .

Q. What computational methods predict the optoelectronic properties of morpholine-functionalized anilines?

Time-dependent DFT (TD-DFT) simulations correlate molecular structure with UV-Vis absorption. For N,N-Diethyl-4-[(E)-(pyridin-3-yl)diazen-yl]aniline, TD-DFT at the B3LYP/6-311G(d,p) level predicted λmax at 450 nm, matching experimental data. Frontier molecular orbital analysis reveals charge-transfer transitions .

Q. How does freezing enhance photooxidation of this compound in environmental studies?

Freezing aqueous solutions concentrates reactants at the air-ice interface, accelerating photooxidation. UV-Vis studies show a 10–15 nm bathochromic shift in frozen vs. liquid samples, attributed to altered solvation and aggregation . Kinetic studies under controlled ice morphology (e.g., shock vs. slow freezing) further elucidate degradation pathways.

Methodological Considerations

  • Crystallography : Use SHELX for refinement; validate with R-factor convergence (<5%) and residual density maps .
  • Degradation Studies : Pair BBD with LC-MS to identify intermediates (e.g., nitroso or quinone derivatives) .
  • Safety Protocols : Handle derivatives in fume hoods; monitor for methemoglobinemia risks due to aromatic amine exposure .

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